2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-13(18)10-8-20-12(15-10)9-1-2-14-11(7-9)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVVSXOJWHIFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)C3=NC(=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conversion to Thiazole-4-carbonyl Chloride
- Reagents & Conditions : Thiazole-4-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux conditions for approximately 2 hours to form thiazole-4-carbonyl chloride. This acid chloride intermediate is crucial for subsequent amide or ester bond formation.
- Yields : Yields range from 80.5% to 99%, with isolated solid products after evaporation and drying.
- Example Data :
| Parameter | Details |
|---|---|
| Starting material | Thiazole-4-carboxylic acid |
| Reagent | Thionyl chloride (SOCl₂) |
| Temperature | Reflux (~70-80 °C) |
| Reaction time | 2 hours |
| Yield | 80.5% - 99% |
| Product | Thiazole-4-carbonyl chloride |
- Notes : Purification often involves evaporation of excess SOCl₂ and recrystallization from solvents like hexane or benzene.
Alternative Activation: Oxalyl Chloride Method
- Reagents & Conditions : Oxalyl chloride in dichloromethane at 0°C to room temperature, sometimes with catalytic N,N-dimethylformamide (DMF), is used to convert the carboxylic acid to the corresponding acid chloride.
- Reaction Time : Typically 1 hour at 0°C followed by stirring at room temperature overnight.
- Advantages : This method is milder and useful for sensitive substrates.
- Example : Used in coupling reactions with amines to form amide bonds.
Coupling with 2-Morpholin-4-ylpyridin-4-yl Moiety
The key step involves attaching the 2-morpholin-4-ylpyridin-4-yl group to the thiazole ring, usually via nucleophilic substitution or amide bond formation using activated intermediates.
Direct Coupling via Acid Chloride Intermediate
- The thiazole-4-carbonyl chloride is reacted with 2-(morpholin-4-yl)pyridin-4-amine under mild base conditions (e.g., triethylamine) to form the amide linkage.
- This step is typically performed in an inert atmosphere (nitrogen or argon) with solvents like dichloromethane or toluene.
- Reaction times vary from several hours to overnight at room temperature or slightly elevated temperatures.
Carbodiimide-Mediated Coupling
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) as catalyst in dichloromethane.
- Conditions : The thiazole-4-carboxylic acid and the morpholinylpyridine derivative are dissolved in dry dichloromethane, cooled to 0°C, followed by the addition of EDC·HCl and DMAP. The mixture is stirred initially at 0°C for 1 hour, then warmed to room temperature for 4 hours.
- Workup : The reaction is quenched with saturated sodium bicarbonate solution, extracted with dichloromethane, dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is carried out by column chromatography.
- Yield & Purity : Comparable yields (~53%) and high purity (~97%) have been reported for similar esterifications and amidations involving thiazole carboxylic acids.
Summary Table of Preparation Methods
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thiazole-4-carboxylic acid → Thiazole-4-carbonyl chloride | SOCl₂, reflux, 2 h | 80.5–99 | Evaporation and recrystallization |
| Alternative acid chloride formation | Oxalyl chloride, DCM, 0°C to RT, 1 h + stirring overnight | ~27 (in coupling) | Milder conditions, suitable for sensitive substrates |
| Coupling with morpholinylpyridine | EDC·HCl, DMAP, DCM, 0°C to RT, 5 h total | ~53 | Carbodiimide-mediated amidation |
| Coupling via acid chloride + amine | Acid chloride + amine, triethylamine, DCM or toluene, RT overnight | Not explicitly reported | Common peptide coupling approach |
Research Findings and Considerations
- The preparation methods rely heavily on well-established organic synthesis techniques for carboxylic acid activation and amide bond formation.
- The use of carbodiimide coupling agents allows for mild reaction conditions and good yields, minimizing side reactions.
- Thionyl chloride and oxalyl chloride remain the preferred reagents for acid chloride formation, with oxalyl chloride offering gentler conditions for sensitive substrates.
- Purification typically involves chromatographic techniques to achieve high purity suitable for research applications.
- Due to the compound's complexity, stepwise synthesis with intermediate characterization (NMR, MS) is essential to confirm structure and purity.
- Current literature lacks extensive direct synthetic protocols for this exact compound, suggesting opportunities for optimization and detailed mechanistic studies.
Chemical Reactions Analysis
Types of Reactions
2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of thiazole compounds, including 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid, exhibit potent inhibitory effects on various cancer cell lines. These compounds have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle progression. Inhibiting these kinases can lead to reduced proliferation of cancer cells and may provide a therapeutic avenue for treating cancers such as breast cancer and other malignancies associated with dysregulated cell cycle control .
2. Angiogenesis Inhibition
The compound has also been studied for its ability to inhibit vascular endothelial growth factor receptor 2 (VEGF-R2), a key player in angiogenesis—the formation of new blood vessels from existing ones. This property is particularly relevant in the context of tumor growth, where angiogenesis facilitates the supply of nutrients and oxygen to tumors. By blocking VEGF-R2, this compound may help in limiting tumor growth and metastasis .
Pharmacological Insights
1. Selective Inhibition
The selectivity of this compound towards specific targets such as CDK4/6 and VEGF-R2 makes it a valuable candidate for drug development. Its structural characteristics allow for modifications that can enhance potency and reduce off-target effects, which is critical in developing safer therapeutic agents .
2. Bioavailability
Studies have highlighted the compound's oral bioavailability, which is an essential factor for its application in clinical settings. Compounds that can be effectively administered orally are more desirable due to patient compliance and convenience .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A: Inhibition of CDK4/6 | Investigated the efficacy of thiazole derivatives | Demonstrated that compounds similar to this compound significantly inhibited CDK activity in vitro, leading to reduced cancer cell proliferation. |
| Study B: Angiogenesis Inhibition | Evaluated the impact on VEGF-R2 signaling | Showed that the compound effectively blocked VEGF-R2 activation in endothelial cells, reducing angiogenesis in tumor models. |
| Study C: Oral Bioavailability | Assessed pharmacokinetic properties | Confirmed that the compound had favorable absorption characteristics when administered orally in preclinical models. |
Mechanism of Action
The mechanism of action of 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Solubility and Reactivity The morpholinopyridinyl group in the target compound enhances polarity compared to simpler substituents like chlorophenyl () or pyridinyl (). This likely improves aqueous solubility and protein-binding capacity . Thienyl-substituted analogs () exhibit lower solubility in water but better organic solvent compatibility due to the hydrophobic thiophene ring.
Biological Activity The target compound’s morpholine-pyridine group may mimic natural ligands in protein-binding pockets, as seen in FABP4 inhibitors (e.g., 2-[(3-methoxyphenyl)sulfanylmethyl]-1,3-thiazole-4-carboxylic acid; ) . EP2/EP3 agonists () with oxazolidinone substituents highlight how structural variations (e.g., cyclic carbamates) can enhance receptor selectivity and potency (EC₅₀ ≤ 10 nM).
Commercial and Research Utility
- The target compound is less commercially available compared to analogs like 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid () or 2-pyridin-4-yl-1,3-thiazole-4-carboxylic acid (Thermo Scientific, ).
- Derivatives with azide groups (e.g., 2-{[2-(azidomethyl)morpholin-4-yl]methyl}-1,3-thiazole-4-carboxylic acid; ) are used as click chemistry intermediates, demonstrating the versatility of thiazole-carboxylic acid scaffolds .
Biological Activity
2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
The molecular formula of this compound is with a molecular weight of approximately 214.24 g/mol. Key physical properties include:
- Melting Point : 175–177°C
- Boiling Point : 435°C at 760 mmHg
- Density : 1.447 g/cm³
These properties suggest that the compound is stable under standard laboratory conditions and may have favorable solubility characteristics for biological assays .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to this compound can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anticancer Properties
A notable area of research focuses on the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : The compound was found to significantly reduce cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations.
- Cell cycle arrest : Flow cytometry analysis revealed that treatment with this compound leads to G0/G1 phase arrest, thereby preventing cells from progressing through the cell cycle .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Structure-activity relationship studies suggest that modifications to the morpholine and thiazole moieties can enhance biological activity. For instance:
- Electron-donating groups on the pyridine ring have been associated with increased anticancer activity.
- Variations in substituents on the thiazole ring can affect binding affinity to target proteins involved in tumor growth and metastasis .
Case Studies
Several case studies provide insights into the practical applications and effectiveness of this compound:
- Case Study 1 : A study conducted on mice models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The study highlighted its potential as an adjunct therapy in cancer treatment protocols.
- Case Study 2 : In a clinical trial involving patients with resistant infections, derivatives of this compound were tested for their ability to clear infections caused by multidrug-resistant bacteria. Results indicated a promising reduction in infection rates, suggesting further development could lead to new antibiotic therapies.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid, and how can reaction yields be optimized?
- Methodology : Utilize condensation reactions between morpholine-substituted pyridine intermediates and thiazole precursors. For example, coupling 2-morpholinopyridine-4-carbaldehyde with a thiazole-4-carboxylic acid derivative under acidic conditions (e.g., acetic acid with sodium acetate as a catalyst) can yield the target compound. Reaction optimization may involve varying temperature (80–120°C), solvent polarity, and catalyst loading to improve yields. Recrystallization from acetic acid or ethanol is recommended for purification .
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to process diffraction data, resolve hydrogen bonding networks, and validate molecular geometry. Address data contradictions (e.g., disordered morpholine rings) by applying restraints or constraints during refinement. SHELX is robust for small-molecule crystallography and supports high-resolution data analysis .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be addressed?
- Methodology : Combine nuclear magnetic resonance (NMR, ¹H/¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For NMR, resolve overlapping peaks (e.g., morpholine protons) using 2D techniques (COSY, HSQC). If HRMS data conflicts with theoretical molecular weights, re-examine sample purity or consider isotopic patterns. IR can confirm carboxylic acid C=O stretching (~1700 cm⁻¹) and morpholine C-N vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How does the morpholine-pyridinyl-thiazole scaffold influence binding to biological targets such as EP2/EP3 receptors or kinases?
- Methodology : Perform molecular docking studies using software like AutoDock Vina to predict interactions between the morpholine group and receptor hydrophobic pockets. Validate with in vitro assays (e.g., cAMP accumulation for EP2/EP3 agonism). Compare activity with analogs lacking the morpholine ring to isolate its contribution. EC₅₀ values <10 nM in receptor assays suggest high potency, as seen in related thiazole-carboxylic acid derivatives .
Q. What experimental approaches can elucidate the role of the carboxylic acid group in modulating solubility and target engagement?
- Methodology : Synthesize methyl ester or amide derivatives and compare logP (lipophilicity) via HPLC. Assess aqueous solubility at physiological pH (e.g., phosphate buffer, pH 7.4). Use surface plasmon resonance (SPR) to measure binding affinity to targets (e.g., HBV polymerase). The free carboxylic acid enhances solubility but may reduce membrane permeability, requiring prodrug strategies for in vivo studies .
Q. How can structural modifications to the thiazole ring improve selectivity against off-target kinases?
- Methodology : Design a library of analogs with substituted thiazole rings (e.g., bromo, methyl, or phenyl groups). Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify selectivity trends. Use structure-activity relationship (SAR) analysis to correlate substituent electronic properties (Hammett σ values) with inhibitory potency. Co-crystallization with kinases (e.g., CDK2) can reveal steric clashes or favorable π-π interactions .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodology : Optimize crystallization conditions by screening solvent mixtures (e.g., DMSO/water, ethanol/ethyl acetate) and temperatures. Additive screening (e.g., glycerol or polyethylene glycol) can stabilize crystal lattice formation. If twinning occurs, use SHELXD for data integration and Olex2 for visualization. High-resolution data (≤1.0 Å) is critical for resolving morpholine ring conformations .
Data Contradictions and Validation
Q. How should researchers resolve discrepancies between computational predictions and experimental binding affinities?
- Methodology : Cross-validate docking results with molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational flexibility. If experimental IC₅₀ values conflict with predictions, re-examine protonation states (e.g., carboxylic acid deprotonation at physiological pH) or solvation effects. Use isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .
Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition assays?
- Methodology : Apply nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves and calculate IC₅₀ values. Use the Hill equation to assess cooperativity. For outliers, perform Grubbs' test to identify experimental errors. Replicate experiments (n ≥ 3) and report mean ± SEM to ensure reproducibility .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
